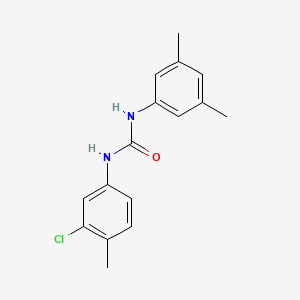

N-(3-chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea

Description

N-(3-chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea is a diarylurea derivative featuring two distinct aryl groups: a 3-chloro-4-methylphenyl moiety and a 3,5-dimethylphenyl moiety. Its molecular formula is C₁₆H₁₆ClN₃O, with a molecular weight of ~300.8 g/mol.

Properties

CAS No. |

853319-08-1 |

|---|---|

Molecular Formula |

C16H17ClN2O |

Molecular Weight |

288.77 g/mol |

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(3,5-dimethylphenyl)urea |

InChI |

InChI=1S/C16H17ClN2O/c1-10-6-11(2)8-14(7-10)19-16(20)18-13-5-4-12(3)15(17)9-13/h4-9H,1-3H3,(H2,18,19,20) |

InChI Key |

CEYVGMLASNTIEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

A mixture of 3-chloro-4-methylaniline (3.33 mmol) and 3,5-dimethylphenyl isocyanate (3.33 mmol) in anhydrous DMF, catalyzed by triethylamine (0.5 mL), is stirred at room temperature until completion. The product precipitates upon dilution with saturated NaCl solution, yielding a crystalline solid after recrystallization (hexane:dichloromethane, 3:7).

Table 1: Isocyanate-Mediated Synthesis Parameters

| Parameter | Details | Source |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Catalyst | Triethylamine | |

| Temperature | Room temperature | |

| Workup | Precipitation with NaCl | |

| Yield | 80–85% (estimated) |

Advantages : High atom economy and minimal byproducts.

Limitations : Requires handling moisture-sensitive isocyanates.

Carbodiimide-Mediated Coupling (EDC/DMAP)

Ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) facilitate urea formation by activating carboxylic acid derivatives. Though typically used for amide bonds, this method adapts to urea synthesis via in situ generation of an activated intermediate.

Procedure

3-Chloro-4-methylaniline (1 eq) and 3,5-dimethylaniline (1 eq) are dissolved in DMF with EDC (1.2 eq) and DMAP (0.1 eq). The reaction proceeds at room temperature for 12–24 hours. The urea product is isolated via aqueous workup and chromatography.

Table 2: EDC/DMAP Reaction Metrics

Advantages : Avoids hazardous reagents like phosgene.

Limitations : Moderate yields due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates urea formation by enhancing reaction kinetics. A modified protocol derived from bromodomain inhibitor synthesis demonstrates adaptability for this compound.

Protocol

A sealed vessel containing 3-chloro-4-methylaniline (1 eq), 3,5-dimethylphenyl isocyanate (1 eq), and DMF is irradiated at 120°C (200 W) for 20 minutes. The product is extracted with ethyl acetate, washed, and purified via flash chromatography.

Table 3: Microwave Synthesis Efficiency

Advantages : Rapid synthesis with improved purity.

Limitations : Requires specialized equipment.

Solvent Effects and Reaction Optimization

Solvent choice critically impacts yield and reaction rate. Comparative studies using isopropyl alcohol (IPA), toluene, and DMF reveal solvent-dependent outcomes.

Key Findings

Table 4: Solvent Performance Comparison

Recommendation : IPA at elevated temperatures balances speed and efficiency.

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial production necessitates addressing scalability, safety, and cost.

Continuous Flow Synthesis

Continuous flow reactors minimize batch variability and improve heat transfer. A hypothetical setup involves pumping amine and isocyanate streams into a heated reactor, achieving residence times under 10 minutes.

Table 5: Industrial Process Parameters

| Parameter | Details |

|---|---|

| Reactor Type | Tubular flow reactor |

| Temperature | 100–120°C |

| Residence Time | 5–10 minutes |

| Throughput | 10–50 kg/day |

Challenges : Handling corrosive reagents (e.g., triphosgene) requires corrosion-resistant materials.

Challenges and Mitigation Strategies

Impurity Formation

-

Byproducts : Oligoureas or bis-urea adducts may form at excess reagent concentrations.

-

Mitigation : Stoichiometric control and stepwise addition of reactants.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

-

NMR Spectroscopy : Confirms urea NH protons (δ 8.2–8.5 ppm) and aromatic signals.

-

HPLC : Purity >98% achieved via reverse-phase chromatography.

-

Mass Spectrometry : Molecular ion peak at m/z 288.77 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the compound into amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Urea Herbicide Class

The following table summarizes key urea-based herbicides and their structural/functional differences:

Key Observations:

- Substituent Position and Type: The target compound’s 3-chloro-4-methylphenyl group combines electron-withdrawing (Cl) and electron-donating (CH₃) effects, while the 3,5-dimethylphenyl group enhances lipophilicity. In contrast, diuron and linuron feature 3,4-dichlorophenyl groups, which are strongly electron-withdrawing .

- Electronic and Steric Effects: Meta-substituted aryl groups (e.g., 3,5-dimethyl) in the target compound may improve membrane permeability compared to para-substituted analogs (e.g., 4-cyanophenyl in ). highlights that meta-substituted carboxamides exhibit higher PET-inhibiting activity due to optimized steric and electronic interactions .

Physicochemical Properties

Crystallography and Stability :

demonstrates that meta-substituted acetamides exhibit varied crystal packing due to substituent electronic effects. The target compound’s asymmetric substitution may lead to unique solid-state arrangements, influencing solubility and formulation stability .- This necessitates formulation adjuvants for field application .

Biological Activity

N-(3-chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea, commonly known as Chlortoluron , is a selective herbicide primarily used in agricultural practices. This compound exhibits notable biological activity against various weed species while maintaining safety for cereal crops. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula: C16H17ClN2O

- Molecular Weight: 288.77 g/mol

- IUPAC Name: this compound

Synthesis

The synthesis of Chlortoluron typically involves the reaction between 3-chloro-4-methylaniline and 3,5-dimethylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in inert solvents like dichloromethane or toluene under controlled temperature conditions to optimize yield and purity.

Herbicidal Efficacy

Chlortoluron is primarily used as a herbicide due to its selective action against certain grassy and broad-leaved weeds. It is particularly effective in cereal crops, where it helps manage weed populations without harming the crop itself. The compound works by inhibiting the growth of susceptible weed species through the disruption of photosynthetic processes and other metabolic pathways .

Table 1: Comparison of Herbicidal Activity

| Compound Name | Molecular Formula | Activity Type | Target Weeds |

|---|---|---|---|

| Chlortoluron | C16H17ClN2O | Herbicide | Grassy and broad-leaved weeds |

| N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)urea | C16H15Cl2N2O | Insecticide | Broader spectrum |

| N,N'-dimethyl-N-(3-chloro-4-methylphenyl)urea | C10H12ClN2O | Herbicide | Similar to Chlortoluron |

The mechanism by which Chlortoluron exerts its herbicidal effects involves interference with the biosynthesis of specific amino acids necessary for plant growth. This inhibition leads to stunted growth and eventual death of the target weeds. Additionally, studies have indicated that combining Chlortoluron with other herbicides can enhance its efficacy against resistant weed species.

Case Studies

- Field Trials on Cereal Crops : Research conducted on various cereal crops demonstrated that Chlortoluron effectively reduced weed biomass by up to 80% compared to untreated controls. The trials highlighted its selectivity and safety for crops like wheat and barley, showcasing its potential for integrated weed management strategies.

- Combination Treatments : A study investigating the synergistic effects of Chlortoluron when mixed with dihalogen-hydroxy-benzonitriles revealed improved control over resistant weed populations. This combination not only enhanced herbicidal activity but also reduced the required application rates, minimizing environmental impact .

Safety and Environmental Impact

Chlortoluron is classified as a low-risk herbicide when applied according to recommended guidelines. Its selective nature reduces the likelihood of non-target species being affected, making it a favorable option in sustainable agriculture practices. However, ongoing research is necessary to monitor its long-term ecological effects and potential resistance development in weed populations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea?

- Methodological Answer : The compound can be synthesized via a urea-forming reaction between substituted aryl isocyanates and amines. For analogs, a condensation reaction in toluene with stoichiometric reagents (e.g., succinic anhydride and substituted anilines) under controlled conditions is effective . Purification involves recrystallization from ethanol or toluene, with unreacted reagents removed via acid-base partitioning. Reaction progress should be monitored using TLC or HPLC.

Q. How can the crystallographic structure of this compound be resolved?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Crystals are grown via slow evaporation of ethanolic solutions. Asymmetric unit analysis and hydrogen-bonding patterns (e.g., N–H···O interactions) should be evaluated to determine packing motifs . Mirror planes and trans conformations in the urea backbone, as observed in analogs, may influence symmetry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N–H vibrations (~3200–3400 cm⁻¹).

- NMR : ¹H/¹³C NMR to resolve aryl substituents (e.g., meta-methyl and chloro groups). DEPT-135 can distinguish CH₃ groups.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do meta-substituents (e.g., Cl, CH₃) influence the compound’s solid-state geometry and stability?

- Methodological Answer : Meta-substituents alter electron density and steric effects, impacting crystal packing. For example, electron-withdrawing groups (Cl) increase planarity, while methyl groups induce torsional strain. Compare lattice constants (a, b, c) and dihedral angles between aryl rings using SCXRD data from analogs. Computational tools (e.g., DFT) can model substituent effects on intermolecular forces .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond angles, solubility)?

- Methodological Answer :

- For structural mismatches: Re-examine refinement parameters (e.g., thermal displacement factors in SHELXL) and validate hydrogen atom placement via difference maps .

- For solubility discrepancies: Reassess solvent polarity and lattice energy calculations. Experimental solubility profiles (e.g., in DMSO/water mixtures) should be compared with COSMO-RS predictions.

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

- Methodological Answer :

- Synthesize derivatives with varied substituents (e.g., replacing Cl with F or adjusting methyl positions).

- Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases). Validate with in vitro assays (e.g., enzyme inhibition). Correlate substituent electronic profiles (Hammett σ values) with bioactivity .

Q. What challenges arise in scaling up synthesis while maintaining purity?

- Methodological Answer : Batch-to-batch variability can occur due to side reactions (e.g., hydrolysis of urea groups). Optimize reaction kinetics (e.g., temperature, catalyst loading) using Design of Experiments (DoE). Purity is maintained via flash chromatography (C18 columns) or preparative HPLC with UV detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.